Endobenzyline
Description
Endobenzyline Bromide (C₂₀H₂₈BrNO₃; molecular weight 410.35 g/mol) is a quaternary ammonium anticholinergic agent first synthesized in 1959 . Its chemical structure features a bicyclic heptenyl group linked to a phenylglycolate ester and a trimethylammonium bromide moiety, which confers potent cholinergic receptor antagonism . Early pharmacological studies (1961–1962) established its efficacy in blocking muscarinic receptors, particularly in gastrointestinal and bronchial smooth muscle, with applications in treating spasms and hyperacidity . Toxicopathological evaluations noted dose-dependent side effects, including dry mouth, blurred vision, and tachycardia, consistent with its anticholinergic profile .
Properties
CAS No. |
748710-60-3 |
|---|---|
Molecular Formula |
C20H28NO3+ |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[2-(2-bicyclo[2.2.1]hept-5-enyl)-2-hydroxy-2-phenylacetyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C20H28NO3/c1-21(2,3)11-12-24-19(22)20(23,17-7-5-4-6-8-17)18-14-15-9-10-16(18)13-15/h4-10,15-16,18,23H,11-14H2,1-3H3/q+1 |
InChI Key |
TVEJJYBKWFNIQS-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1CC2CC1C=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endobenzyline involves several steps, starting with the preparation of the bicyclo[2.2.1]hept-5-en-2-ylhydroxyphenylacetyl intermediate. This intermediate is then reacted with N,N,N-trimethylethanaminium to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Endobenzyline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .
Scientific Research Applications
Endobenzyline has a wide range of scientific research applications, including:
Mechanism of Action
Endobenzyline exerts its effects by interacting with cholinergic receptors in the body. It acts as an agonist, binding to these receptors and mimicking the action of acetylcholine . This interaction leads to the activation of various molecular pathways, resulting in the observed pharmacological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Anticholinergics
Endobenzyline Bromide belongs to a class of synthetic anticholinergics developed in the mid-20th century. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Pharmacological and Chemical Comparison
Key Findings :
Receptor Selectivity :
- This compound Bromide and Antrenyl exhibit broad muscarinic receptor antagonism, while Oxybenhydrazonium Bromide shows higher M3 selectivity for bronchial applications .
- Mepiperphenidol’s dual ganglionic and muscarinic effects result in stronger systemic side effects (e.g., hypotension) compared to this compound .
Clinical Efficacy :
- In a 1962 clinical trial, this compound reduced gastric acid secretion by 68% in peptic ulcer patients, outperforming Antrenyl (52%) but with a higher incidence of tachycardia (23% vs. 15%) .
- Oxybenhydrazonium demonstrated superior bronchodilation in COPD models (FEV₁ improvement: 32% vs. This compound’s 18%) due to its M3 specificity .
Safety Profiles: this compound’s quaternary structure limits CNS penetration, reducing central anticholinergic toxicity (e.g., delirium) seen with tertiary amines like Mepiperphenidol . Antrenyl’s non-selectivity correlates with a higher risk of urinary retention (18% incidence) compared to this compound (9%) .
Table 2: Structural Comparison
| Compound | Core Structure | Key Functional Groups |
|---|---|---|
| This compound Bromide | Bicyclo[2.2.1]heptenyl-phenylglycolate | Trimethylammonium bromide, ester linkage |
| Antrenyl | Diethyl(2-hydroxyethyl)methylammonium | Cyclohexaneglycolate, bromide counterion |
| Mepiperphenidol | Piperidinyl-phenylcarbamate | Tertiary amine, carbamate ester |
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